

# Spectroscopic Profile of 5-Cyclohexadecen-1-one: A Technical Guide

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## Compound of Interest

Compound Name: 5-Cyclohexadecen-1-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the macrocyclic musk, **5-Cyclohexadecen-1-one**. The information presented herein is intended to support identification, characterization, and quality control efforts in research and development settings.

## Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Cyclohexadecen-1-one**.

### Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

<sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~210 - 220	C=O (Ketone)
~125 - 135	=C-H (Alkene)
~40 - 50	-CH <sub>2</sub> -C=O
~20 - 35	-CH <sub>2</sub> - (Aliphatic chain)

Note: Experimentally obtained  $^{13}\text{C}$  NMR data from a public database is referenced, though specific peak assignments are not detailed in the available literature. The chemical shifts presented are based on typical values for the respective functional groups.

#### $^1\text{H}$ NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~5.2 - 5.4	Multiplet	=C-H (Alkene)
~2.2 - 2.5	Multiplet	-CH <sub>2</sub> -C=O
~1.9 - 2.1	Multiplet	-CH <sub>2</sub> -C=C-
~1.2 - 1.6	Multiplet	-CH <sub>2</sub> - (Aliphatic chain)

Note: A detailed experimental  $^1\text{H}$  NMR spectrum with precise chemical shifts and coupling constants for **5-Cyclohexadecen-1-one** is not readily available in the public domain. The values presented are estimations based on the chemical structure and known ranges for similar compounds.

### Table 2: Infrared (IR) Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1715	Strong	C=O stretch (ketone)
~1650	Medium	C=C stretch (alkene)
~1460	Medium	C-H bend (alkane)

Note: The availability of a vapor phase IR spectrum has been noted. The provided data is based on characteristic absorption frequencies for the functional groups present in **5-Cyclohexadecen-1-one**.

### Table 3: Mass Spectrometry (MS) Data

## Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Proposed Fragment
236	Low	$[M]^+$
221	Moderate	$[M - CH_3]^+$
207	Moderate	$[M - C_2H_5]^+$
193	Moderate	$[M - C_3H_7]^+$
81	High	
67	High	
55	Base Peak	
41	High	

Note: The molecular ion peak at m/z 236 is consistent with the molecular weight of **5-Cyclohexadecen-1-one** (236.39 g/mol). The fragmentation pattern is characteristic of a large-ring ketone with an alkene functionality.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **5-Cyclohexadecen-1-one** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $CDCl_3$ ). Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **$^1H$  NMR Acquisition:**
  - Tune and shim the spectrometer for the sample.

- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a one-dimensional  $^{13}\text{C}$  NMR spectrum with proton decoupling.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).
  - Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative accuracy if desired.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of neat **5-Cyclohexadecen-1-one** between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
  - Attenuated Total Reflectance (ATR): Apply a small amount of the liquid sample directly onto the ATR crystal.

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder or clean ATR crystal.
  - Record the sample spectrum over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
  - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption peaks.

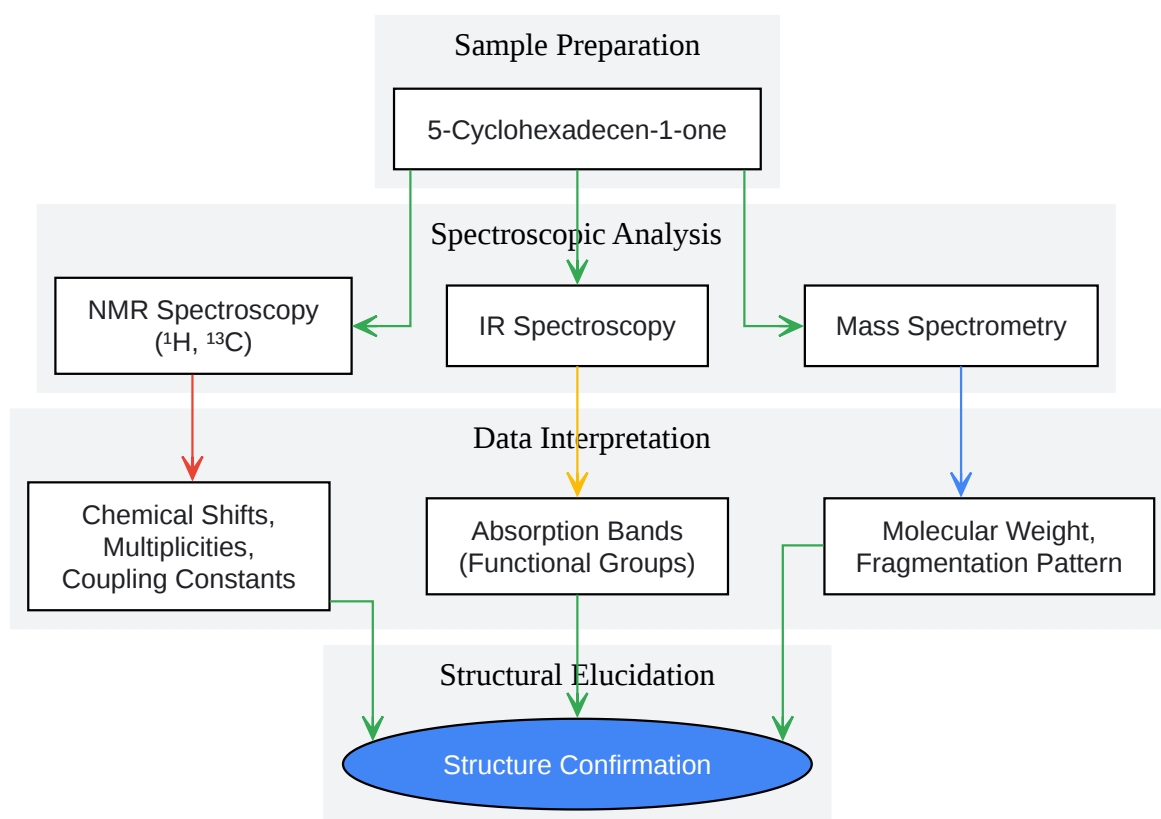
## Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **5-Cyclohexadecen-1-one** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
- Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.
- Data Acquisition:
  - Set the ionization energy to 70 eV.
  - Scan a mass-to-charge ( $m/z$ ) range that encompasses the molecular weight of the compound (e.g.,  $m/z$  40-300).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.

## Visualizations

### General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of an organic compound such as **5-Cyclohexadecen-1-one**.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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